Pipemidic acid

Catalog No.
S539726
CAS No.
51940-44-4
M.F
C14H17N5O3
M. Wt
303.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipemidic acid

CAS Number

51940-44-4

Product Name

Pipemidic acid

IUPAC Name

8-ethyl-5-oxo-2-piperazin-4-ium-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CC[NH2+]CC3)C(=O)[O-]

Solubility

0.00 M
0.322 mg/mL at 25 °C

Synonyms

Acid, Pipemidic, Acid, Piperamic, Deblaston, Galusan, Nuril, Palin, Pipemidic Acid, Piperamic Acid, Pipram, Urisan, Uropipemid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CC[NH2+]CC3)C(=O)[O-]

Description

The exact mass of the compound Pipemidic acid is 303.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.322 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758160. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Development of New Antibacterial Drugs

Due to the growing problem of antibiotic resistance, researchers are exploring ways to improve existing antibiotics or develop new ones. Pipemidic acid serves as a starting point for the creation of novel drugs with enhanced properties. Studies have investigated modifying the structure of PA, particularly the piperazinyl region, to achieve this goal.

One such study utilized in silico techniques to design new PA derivatives. The researchers aimed to reduce the side effects associated with PA while maintaining its antibacterial efficacy. Their findings suggest that modifications can lead to improved drug potency and potentially lessen the impact on the GABA receptor, which is responsible for the side effects [1].

Source

Evaluation of Pipemidic Acid Derivatives for Potential Antimicrobials: An In Silico Approach

Improving Drug Delivery Systems

Pipemidic acid has limitations in its therapeutic use due to its low solubility in water. This characteristic can hinder its absorption by the body. Scientific research explores methods to overcome this limitation and enhance the effectiveness of PA as a treatment.

One approach involves incorporating PA into cyclodextrins. These are natural molecules with a cavity structure that can encapsulate guest molecules like PA. Studies have shown that including PA in trimethyl-β-cyclodextrin improves its solubility without compromising its antibacterial activity. This research paves the way for developing new formulations of PA with better bioavailability [2].

Source

A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin:

Pipemidic acid is a member of the quinolone class of antibiotics []. It was introduced in 1979 and exhibits activity against a range of gram-negative and some gram-positive bacteria []. While no longer widely used as an antibiotic due to the emergence of resistance, it finds application in research on DNA damage, mutagenesis, and lymphocyte function [, ].


Molecular Structure Analysis

Pipemidic acid possesses a bicyclic structure consisting of a fused pyridine and pyrimidine ring system, characteristic of the quinolone class []. A key feature is the presence of a carboxylic acid group (COOH) and a fluorine atom attached to the core structure. These functional groups contribute to its antibacterial activity and interaction with DNA gyrase, an enzyme essential for bacterial DNA replication [].


Chemical Reactions Analysis

The specific synthesis of pipemidic acid is not readily available in scientific literature, likely due to proprietary information. However, the quinolone class generally involves condensation reactions between various starting materials []. Pipemidic acid undergoes decomposition at high temperatures []. Its mechanism of action involves inhibiting bacterial DNA gyrase, thereby hindering bacterial DNA replication []. The balanced chemical equation for this interaction is not available, as it involves complex enzymatic processes.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: Decomposes at high temperatures [].
  • Solubility: Very slightly soluble in water [].
  • Stability: Stable under normal storage conditions [].

Pipemidic acid acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme responsible for introducing negative supercoils into bacterial DNA, a crucial step for replication. Pipemidic acid binds to the gyrase enzyme, preventing it from performing its function and ultimately inhibiting bacterial growth [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.1

Exact Mass

303.1331

LogP

-2.15 (LogP)
-2.15

Appearance

Solid powder

Melting Point

254.0 °C
253-255°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LT12J5HVR8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pipemidic Acid is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. Pipemidic acid exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB04 - Pipemidic acid

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51940-44-4

Wikipedia

Pipemidic_acid

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Iacovino R, Rapuano F, Caso JV, Russo A, Lavorgna M, Russo C, Isidori M, Russo L, Malgieri G, Isernia C. β-Cyclodextrin inclusion complex to improve physicochemical properties of pipemidic acid: characterization and bioactivity evaluation. Int J Mol Sci. 2013 Jun 25;14(7):13022-41. doi: 10.3390/ijms140713022. PubMed PMID: 23799358; PubMed Central PMCID: PMC3742172.
2: Hoeglund AB, Bostic HE, Howard AL, Wanjala IW, Best MD, Baker DL, Parrill AL. Optimization of a pipemidic acid autotaxin inhibitor. J Med Chem. 2010 Feb 11;53(3):1056-66. doi: 10.1021/jm9012328. PubMed PMID: 20041668.
3: van Oosterom RA, Hartman EG. Pipemidic acid, a new treatment for recurrent urinary tract infection in small animals. Vet Q. 1986 Jan;8(1):2-5. PubMed PMID: 3515744.
4: Yuri P, Ali Z, Rasyid N, Birowo P. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial. Acta Med Indones. 2016 Jul;48(3):184-192. PubMed PMID: 27840352.
5: Grimm H. Criteria for the interpretation of the pipemidic acid agar diffusion test by the Kirby-Bauer method. Arzneimittelforschung. 1983;33(7):913-5. PubMed PMID: 6414487.
6: Ito H, Inoue M, Morikawa M, Tsuboi M, Oka K. Determination of pipemidic acid in plasma by normal-phase high-pressure liquid chromatography. Antimicrob Agents Chemother. 1985 Aug;28(2):192-4. PubMed PMID: 3834829; PubMed Central PMCID: PMC180217.
7: Tatsumi H, Senda H, Yatera S, Takemoto Y, Yamayoshi M, Ohnishi K. Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. J Toxicol Sci. 1978 Nov;3(4):357-67. PubMed PMID: 105148.
8: Liu C, Zhao H, Jin L. [Study of the fluorescence of terbium-pipemidic acid system and the determination of pipemidic acid in urine and serum]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Jun;19(3):447-9. Chinese. PubMed PMID: 15819087.
9: Andrjuhin MI, Motin PI, Pul'bere SA, Israfilov MN. [REHABILITATION OF PATIENTS WITH URIC ACID AND MIXED UROLITHIASIS]. Urologiia. 2015 Jan-Feb;(1):4-7. Russian. PubMed PMID: 26094378.
10: Zinner S. Fosfomycin trometamol versus pipemidic acid in the treatment of bacteriuria in pregnancy. Chemotherapy. 1990;36 Suppl 1:50-2. PubMed PMID: 2085991.
11: Brogard JM, Comte F, Lavillaureix J. Comparative pharmacokinetic profiles of cinoxacin and pipemidic acid in humans. Eur J Drug Metab Pharmacokinet. 1983 Jul-Sep;8(3):251-9. PubMed PMID: 6653617.
12: Schulman C, Chantrie M, Mattelaer J, de Wilde T, Frens PH, Cabri C, Poels R. [Pipemidic acid in the prevention of recurring cystitis in women]. Ann Urol (Paris). 1987;21(6):438-42. French. PubMed PMID: 3435065.
13: Lazarević A, Vuleta G, Stupar M, Primorac M. Examination of the release of pipemidic acid from vaginal suppositories. Pharmazie. 1987 Nov;42(11):742. PubMed PMID: 3438341.
14: Männistö P, Solkinen A, Mäntylä R, Gordin A, Salo H, Hänninen U, Niinistö L. Pharmacokinetics of pipemidic acid in healthy middle-aged volunteers and elderly patients with renal insufficiency. Xenobiotica. 1984 Apr;14(4):339-47. PubMed PMID: 6464503.
15: Heessen FW, Muytjens HL. In vitro activities of ciprofloxacin, norfloxacin, pipemidic acid, cinoxacin, and nalidixic acid against Chlamydia trachomatis. Antimicrob Agents Chemother. 1984 Jan;25(1):123-4. PubMed PMID: 6230988; PubMed Central PMCID: PMC185448.
16: Sun H, Li L, Su M. Simultaneous determination of proline and pipemidic acid in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-33. doi: 10.1002/jcla.20284. PubMed PMID: 20872568.
17: Traub WH. Incomplete cross-resistance of nalidixic and pipemidic acid-resistant variants of Serratia marcescens against ciprofloxacin, enoxacin, and norfloxacin. Chemotherapy. 1985;31(1):34-9. PubMed PMID: 3156026.
18: Azanza Perea JR, Honorato Pérez JM, Cuena Boy R. [Pipemidic acid]. Rev Med Univ Navarra. 1982 Jun;26(2):55-6. Spanish. PubMed PMID: 7178752.
19: Kurobe N, Nakamura S, Shimizu M. Metabolites of pipemidic acid in human urine. Xenobiotica. 1980 Jan;10(1):37-46. PubMed PMID: 7385914.
20: Obana Y, Nishino T. In vivo activity of ciprofloxacin, ofloxacin, norfloxacin and pipemidic acid against Escherichia coli infections in mice. Drugs Exp Clin Res. 1989;15(2):53-8. PubMed PMID: 2661182.

Explore Compound Types